molecular formula C8H11F2N B2728263 2,2-Difluoro-1-methylcyclohexane-1-carbonitrile CAS No. 2122044-43-1

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile

Cat. No.: B2728263
CAS No.: 2122044-43-1
M. Wt: 159.18
InChI Key: MYBIPUYNMHYDTC-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms, a methyl group, and a nitrile group attached to a cyclohexane ring. The molecular formula of this compound is C8H11F2N, and it has a molecular weight of 159.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-methylcyclohexane-1-carbonitrile typically involves the introduction of fluorine atoms into a cyclohexane ring. One common method is the difluoromethylation of a cyclohexane derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c1-7(6-11)4-2-3-5-8(7,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIPUYNMHYDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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